molecular formula C10H13N3 B8624797 2-(Ethyl-methyl-amino)-6-methyl-isonicotinonitrile

2-(Ethyl-methyl-amino)-6-methyl-isonicotinonitrile

Cat. No.: B8624797
M. Wt: 175.23 g/mol
InChI Key: YEZGLZIIEJUFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethyl-methyl-amino)-6-methyl-isonicotinonitrile is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-[ethyl(methyl)amino]-6-methylpyridine-4-carbonitrile

InChI

InChI=1S/C10H13N3/c1-4-13(3)10-6-9(7-11)5-8(2)12-10/h5-6H,4H2,1-3H3

InChI Key

YEZGLZIIEJUFFA-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC(=CC(=C1)C#N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(ethyl-methyl-amino)-6-methyl-isonicotinic acid (2.03 g, 8.80 mmol) and DIPEA (3.41 g, 26.4 mmol) in DMF (80 mL) is added PyBOP (5.00 g, 9.61 mmol) at 0° C. The mixture is stirred for 15 min before 0.5 M NH3 in dioxane (52 mL) is added. Stirring is continued at rt for 2 h before the mixture is again cooled to 0° C. Pyridine (4.35 g, 44.8 mmol) followed by trifluoroacetic anhydride (9.29 g, 44.2 mmol) is carefully added and the reaction mixture is stirred for 2 h while warming to rt. The mixture is then stirred at 70° C. for 15 h, cooled to rt, diluted with DCM and washed with 10% aq. citric acid solution followed by sat. aq. Na2CO3-solution. The org. extract is dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 4:1 to give 2-(ethyl-methyl-amino)-6-methyl-isonicotinonitrile (257 mg) as a pale yellow oil; LC-MS: tR=0.58 min, [M+1]+=176.09.
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
3.41 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
4.35 g
Type
reactant
Reaction Step Three
Quantity
9.29 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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